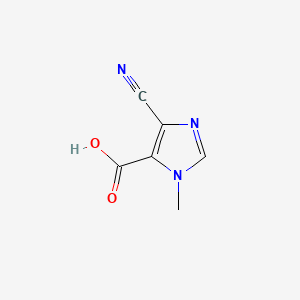

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-cyano-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-3-8-4(2-7)5(9)6(10)11/h3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPZVXOCOLIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665029 | |

| Record name | 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146091-76-1 | |

| Record name | 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Mechanism

The most detailed synthesis protocol originates from a Chinese patent (CN111269183A), which outlines a three-step route starting from 1-methyl-1H-imidazole-5-carboxylic acid (Compound A-1).

Step 1: Condensation with Amines

Compound A-1 undergoes condensation with primary or secondary amines (e.g., cyclohexylamine) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DMF as the solvent. Triethylamine or N,N-diisopropylethylamine serves as the base, achieving an 86% yield of the intermediate amide (Compound A-3b).

Step 2: Bromination with N-Bromosuccinimide (NBS)

Bromination occurs in chloroform using NBS and azobisisobutyronitrile (AIBN) as a radical initiator. A two-stage temperature control strategy (30 min at 25°C, followed by 12 hr at 60°C) ensures selective bromination at the C4 position, yielding 78% of 4-bromo-1-methyl-1H-imidazole-5-carboxamide (Compound A-4b).

Step 3: Debromination-Cyanation

Debromination employs methylmagnesium iodide (MeMgI) in tetrahydrofuran (THF) at 50°C, replacing the bromine atom with a cyano group. Post-reaction quenching with ice water and ethyl acetate extraction yields the final product.

Optimization Insights

-

Solvent Ratios : A 1:10–1:15 (w/v) ratio of starting material to DMF minimizes side reactions.

-

Catalyst Loading : AIBN at 0.26 g per 4 g of substrate ensures efficient radical initiation without over-bromination.

-

Temperature Control : Gradual heating during bromination prevents exothermic decomposition of NBS.

Carboxylation via Bromine-Magnesium Exchange

Thieme-Connect Protocol

Thieme-Connect reports a novel carboxylation strategy using bromine-magnesium exchange on a SEM-protected cyanoimidazole.

Key Steps :

-

SEM Protection : 4-Cyanoimidazole is protected with [2-(trimethylsilyl)ethoxy]methyl (SEM) to prevent undesired side reactions.

-

Bromine-Magnesium Exchange : Treatment with magnesium in THF generates a Grignard intermediate.

-

Carboxylation : Reaction with ethyl cyanoformate introduces the carboxylic acid group, followed by potassium hydroxide hydrolysis to yield the carboxylate salt.

Yield : 65–70% after purification, with regioselectivity ensured by SEM protection.

Ester Hydrolysis from 5-Methyl-4-Imidazole Carboxylic Acid Esters

KR880001316B1 Patent Methodology

A Korean patent describes the synthesis of 5-methyl-4-imidazole carboxylic acid esters, which can be adapted for the target compound:

-

Esterification : 1-Methylimidazole-5-carboxylic acid reacts with ethanol or benzyl alcohol under acidic conditions.

-

Cyanation : The ester intermediate undergoes cyanation using copper(I) cyanide or trimethylsilyl cyanide.

-

Hydrolysis : Basic hydrolysis (e.g., aqueous ammonia at pH 5, 70°C) cleaves the ester to the carboxylic acid.

Critical Parameters :

-

pH Control : Maintaining pH 5 during hydrolysis prevents decarboxylation.

-

Temperature : Reactions at 65–70°C optimize conversion rates without degrading the cyano group.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Condensation-Bromination | HATU, NBS, MeMgI | 78% | High selectivity; scalable | Requires toxic solvents (chloroform) |

| Bromine-Mg Exchange | SEM, Mg, Ethyl cyanoformate | 70% | Regioselective; mild conditions | Multi-step protection/deprotection |

| Ester Hydrolysis | CuCN, NH3 | 65% | Simple hydrolysis step | Low yield in cyanation step |

Chemical Reactions Analysis

Types of Reactions

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Drug Development

The imidazole scaffold is widely recognized for its role in drug development. Compounds containing imidazole rings, such as 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid, have been investigated for their potential as enzyme inhibitors. For example, studies have shown that imidazole derivatives can selectively inhibit various enzymes involved in cancer and inflammatory pathways, such as lipoxygenases .

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit antimicrobial properties. The presence of the cyano group in this compound may enhance its interaction with microbial targets, making it a candidate for further investigation as an antimicrobial agent .

Polymer Chemistry

Imidazole compounds are utilized in the synthesis of advanced materials, including polymers and nanomaterials. The unique properties of the imidazole ring allow for the formation of cross-linked networks that can be used in coatings and adhesives with enhanced thermal and mechanical properties .

Catalysis

The catalytic properties of imidazoles have led to their use in various chemical reactions. This compound can act as a ligand in metal-catalyzed reactions, facilitating processes such as cross-coupling reactions which are vital in organic synthesis .

Biochemical Probes

Due to its structural features, this compound can serve as a biochemical probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for investigating metalloproteins and other biomolecular systems .

Case Studies

Mechanism of Action

The mechanism by which 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, the imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The cyano group at position 4 distinguishes the target compound from analogs with alkyl or hydroxyl substituents:

- 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester (): Features a hydroxyethyl substituent at position 4 and a propyl group at position 2. The ethyl ester at position 5 reduces acidity compared to the free carboxylic acid, impacting solubility and bioavailability. Synthesized via a Grignard reaction, this compound serves as an intermediate in drug synthesis .

- 4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid (): Substituted with an ethyl group at position 4 and a tetrazole-containing biphenylmethyl group. The tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability in pharmaceuticals .

Table 1: Substituent Effects at Position 4

Variations in Position 1 Substituents

The methyl group at position 1 influences steric hindrance and electronic effects:

- 1-Benzyl-1H-imidazole-5-carboxylic acid derivatives (): Substituted with benzyl or fluorophenyl groups at position 1.

- 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid (): Retains the methyl group at position 1 but substitutes phenyl at position 4. The phenyl group’s electron-withdrawing nature may alter acidity and coordination behavior .

Functional Group Modifications

- 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid (): Replaces the cyano group with a phenylcarbamoyl moiety. The carbamoyl group introduces hydrogen-bonding capabilities but reduces electrophilicity, impacting reactivity in metal coordination .

- RNH-6270 (): A hydroxypropyl-tetrazole derivative with a biphenylmethyl group. The tetrazole’s bioisosteric role mimics carboxylic acids while improving oral bioavailability, a common strategy in angiotensin II receptor antagonists .

Biological Activity

4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by its unique imidazole ring structure, which includes a cyano group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 166.14 g/mol

- Structure : The compound features a five-membered aromatic imidazole ring with two nitrogen atoms, enhancing its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including those resistant to common antibiotics.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| C. albicans | 12 |

The mechanism of action is believed to involve interference with microbial enzymes or receptors, leading to impaired cell function.

Anticancer Properties

In addition to its antimicrobial effects, the compound has demonstrated promising anticancer activity in various studies. It has been tested against several cancer cell lines, showing cytotoxic effects that suggest potential as an anticancer agent.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 20.5 | |

| MCF-7 (Breast Cancer) | 15.8 | |

| HeLa (Cervical Cancer) | 18.2 |

The structure-activity relationship (SAR) studies indicate that the presence of the cyano and carboxylic acid groups is crucial for its anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Receptor Modulation : The compound could modulate receptor activity, impacting signaling pathways critical for cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial viability by over 70% at concentrations above 100 µg/mL.

Study on Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant reduction of cell viability in breast cancer cells (MCF-7), with an IC value of 15.8 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the cyano group via nucleophilic substitution. For example, replacing a halogen (e.g., iodine in methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate) with a cyanide source (e.g., KCN or CuCN) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis of the ester group under acidic (HCl) or basic (NaOH) conditions yields the carboxylic acid. Optimizing temperature (60–100°C) and solvent polarity (DMF or DMSO) is critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare / NMR shifts with similar imidazole derivatives (e.g., 1-methyl-1H-imidazole-5-carboxylic acid in ).

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- X-ray crystallography : Employ SHELX programs for single-crystal structure determination, particularly useful for resolving tautomeric ambiguities in the imidazole ring .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis. Use desiccants (silica gel) to mitigate hygroscopic degradation, as imidazole carboxylic acids are prone to moisture-induced decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or antimicrobial enzymes). Compare with structurally similar compounds like 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid ( ), which shows antimicrobial activity. Validate predictions with in vitro assays (MIC tests for antimicrobial activity) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in NMR caused by tautomerism.

- IR spectroscopy : Identify characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).

- High-resolution MS (HRMS) : Confirm exact mass to rule out impurities .

Q. How can reaction conditions be optimized for regioselective functionalization of the imidazole ring?

- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl for the carboxylic acid) to direct substitution to the 4-position. For cyano introduction, employ transition-metal catalysts (e.g., Pd/Cu for cyanation of halides) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC .

Q. What are the implications of the compound’s tautomeric equilibria on its reactivity and biological interactions?

- Methodological Answer : The imidazole ring exists in 1H- and 3H-tautomeric forms, affecting hydrogen-bonding capacity and electronic properties. Use pH-controlled experiments (e.g., -NMR in D₂O at varying pH) to study tautomer distribution. Computational studies (DFT) can predict dominant tautomers in biological environments .

Q. How does the cyano group influence the compound’s solubility and bioavailability?

- Methodological Answer : The electron-withdrawing cyano group reduces solubility in aqueous media but enhances membrane permeability. Address this via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.